3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile
Overview
Description
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with two methyl groups at positions 5 and 7, and a propanenitrile group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with a suitable nitrile source in the presence of a base. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic areas, including inflammation and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid: Similar core structure but with a carboxylic acid group instead of a nitrile group.
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Features an aldehyde group at position 3.
Ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Contains both a cyano and a carboxylate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-10(4-3-6-12)9(2)15-11(14-8)5-7-13-15/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRATPVNCYGKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=NN12)C)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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